![molecular formula C23H23FN4O3S B11187260 2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11187260.png)
2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structural features, including a methoxyethyl group, a benzylsulfanyl moiety, and a fluorophenyl substituent
Preparation Methods
The synthesis of 2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step synthetic route. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This approach yields the desired compound with excellent efficiency and high yields. Industrial production methods may involve scaling up this synthesis using optimized reaction conditions and continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions typically result in the formation of derivatives with modified functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Its unique chemical properties are exploited in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. These interactions are mediated by the compound’s unique structural features, which enable it to form stable complexes with its molecular targets.
Comparison with Similar Compounds
2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
5,6-Dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar triazolopyrimidine core but differ in their substituents and overall structure.
6-Nitro-1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds have a nitro group and are used in the construction of fused systems with π-excessive heteroaromatic compounds.
Properties
Molecular Formula |
C23H23FN4O3S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-methoxyethyl 2-benzylsulfanyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H23FN4O3S/c1-15-19(21(29)31-13-12-30-2)20(17-8-10-18(24)11-9-17)28-22(25-15)26-23(27-28)32-14-16-6-4-3-5-7-16/h3-11,20H,12-14H2,1-2H3,(H,25,26,27) |
InChI Key |
LFUHPNDMDSDNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)F)C(=O)OCCOC |
Origin of Product |
United States |
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